molecular formula C17H13FN2O3 B13872232 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4(3H)-one

5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4(3H)-one

Cat. No.: B13872232
M. Wt: 312.29 g/mol
InChI Key: CBKQKUOXSFRGEA-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoro-4-hydroxybenzaldehyde with 3-methyl-2-phenoxypyrimidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrimidinone core can also interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-hydroxyphenylacetic acid: This compound shares the fluorine and hydroxyl groups but has a different core structure.

    3-fluoro-4-hydroxyphenylboronic acid: Similar in functional groups but differs in its boronic acid moiety.

Uniqueness

5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is unique due to its combination of a pyrimidinone core with fluorine and hydroxyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one

InChI

InChI=1S/C17H13FN2O3/c1-20-16(22)13(11-7-8-15(21)14(18)9-11)10-19-17(20)23-12-5-3-2-4-6-12/h2-10,21H,1H3

InChI Key

CBKQKUOXSFRGEA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1OC2=CC=CC=C2)C3=CC(=C(C=C3)O)F

Origin of Product

United States

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